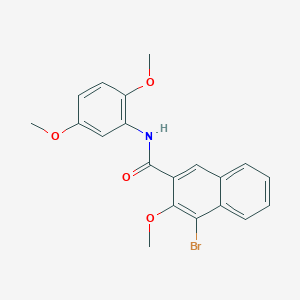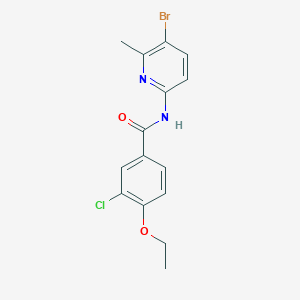![molecular formula C19H21ClN2O4 B278213 N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide](/img/structure/B278213.png)
N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide, also known as ODM-201, is a non-steroidal androgen receptor inhibitor that has been developed for the treatment of advanced prostate cancer. It is a potent and selective inhibitor of androgen receptor signaling, which plays a critical role in the development and progression of prostate cancer.
Mecanismo De Acción
N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide is a potent and selective inhibitor of androgen receptor signaling. It binds to the androgen receptor with high affinity and specificity, preventing the binding of androgens such as testosterone and dihydrotestosterone. This inhibition of androgen receptor signaling leads to the suppression of prostate cancer cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor activity in preclinical studies. It has been shown to inhibit the growth of prostate cancer cells both in vitro and in vivo. This compound has also been shown to have a favorable safety profile, with a low incidence of adverse events in clinical trials.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide has several advantages for lab experiments. It is a potent and selective inhibitor of androgen receptor signaling, making it a valuable tool for studying the role of androgen receptor signaling in prostate cancer. This compound has also been shown to have a favorable safety profile, making it suitable for use in preclinical studies. However, this compound has some limitations for lab experiments. It is a relatively new drug, and its long-term effects are not yet fully understood. Additionally, this compound is currently only approved for the treatment of advanced prostate cancer, limiting its use in other areas of research.
Direcciones Futuras
There are several future directions for research on N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide. One area of research is the development of combination therapies that include this compound. Combination therapies may enhance the anti-tumor activity of this compound and improve patient outcomes. Another area of research is the identification of biomarkers that can predict response to this compound. This may help identify patients who are most likely to benefit from treatment with this compound. Finally, there is a need for further research on the long-term effects of this compound, particularly in patients who receive long-term treatment.
Métodos De Síntesis
The synthesis of N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide involves the reaction of 2-chloro-4-nitrophenol with 2-methoxyaniline to form 2-chloro-4-(2-methoxyanilino)phenol. This intermediate is then reacted with 2-chloroacetyl chloride to form 2-chloro-N-(2-methoxyphenyl)-N-(2-chloro-4-hydroxyphenyl)acetamide. Finally, this intermediate is reacted with 2-methylpropanoyl chloride to form this compound.
Aplicaciones Científicas De Investigación
N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide has been extensively studied in preclinical and clinical trials for the treatment of advanced prostate cancer. It has shown promising results in both preclinical and clinical studies, demonstrating potent and selective inhibition of androgen receptor signaling. This compound has also been shown to have a favorable safety profile in clinical trials, with a low incidence of adverse events.
Propiedades
Fórmula molecular |
C19H21ClN2O4 |
|---|---|
Peso molecular |
376.8 g/mol |
Nombre IUPAC |
N-[4-[[2-(2-chlorophenoxy)acetyl]amino]-2-methoxyphenyl]-2-methylpropanamide |
InChI |
InChI=1S/C19H21ClN2O4/c1-12(2)19(24)22-15-9-8-13(10-17(15)25-3)21-18(23)11-26-16-7-5-4-6-14(16)20/h4-10,12H,11H2,1-3H3,(H,21,23)(H,22,24) |
Clave InChI |
LFDMEOJHDVYIRY-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=C(C=C(C=C1)NC(=O)COC2=CC=CC=C2Cl)OC |
SMILES canónico |
CC(C)C(=O)NC1=C(C=C(C=C1)NC(=O)COC2=CC=CC=C2Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B278134.png)
![3,5-diethoxy-N-({3-methoxy-4-[(2-methylpropanoyl)amino]phenyl}carbamothioyl)benzamide](/img/structure/B278135.png)
![4-chloro-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278138.png)
![3,4,5-triethoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278139.png)
![2-(4-bromophenoxy)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B278140.png)
![3-(2,4-dichlorophenyl)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acrylamide](/img/structure/B278141.png)

![3-methoxy-N-[(4-{4-[(2-methylphenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]benzamide](/img/structure/B278147.png)
![N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-N'-isobutyrylthiourea](/img/structure/B278148.png)
![3-iodo-4-methyl-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B278149.png)
![Methyl 3-{[(2,4-dichlorophenoxy)acetyl]amino}-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B278150.png)
![Methyl 3-[(5-bromo-2-chlorobenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B278151.png)
![Methyl 3-[(5-bromo-2-methoxy-3-methylbenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B278152.png)